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molecular formula C10H16O4 B122403 Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 26845-47-6

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B122403
M. Wt: 200.23 g/mol
InChI Key: XUTIURCKMWHHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953425

Procedure details

A mixture of 189.7 g. of 4-carbomethoxy-1-cyclohexanone [3] (obtained as in Example 2B) in 2000 ml. of benzene, 67.5 ml. of ethylene glycol and 2.7 g. of p-toluenesulfonic acid is heated at reflux under a Dean-Stark trap for about 5 hours. After cooling, the solution is washed with saturated aqueous sodium bicarbonate and brine. The oily residue remaining when the organic solvent is evaporated to dryness and is distilled under vacuum to give 231.8 g. of 4-carbomethoxy-1-cyclohexanone ethylene ketal[4] having a boiling point of 95° to 100° C. at 0.30 mm. of Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-carbomethoxy-1-cyclohexanone ethylene ketal[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([O:3][CH3:4])=[O:2].[CH:12]1[CH:17]=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:25])=CC=1>C(O)CO>[CH2:17]1[O:25][C:8]2([CH2:9][CH2:10][CH:5]([C:1]([O:3][CH3:4])=[O:2])[CH2:6][CH2:7]2)[O:11][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
4-carbomethoxy-1-cyclohexanone ethylene ketal[4]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 189.7 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a Dean-Stark trap for about 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution is washed with saturated aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
is distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give 231.8 g

Outcomes

Product
Name
Type
Smiles
C1COC2(CCC(CC2)C(=O)OC)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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